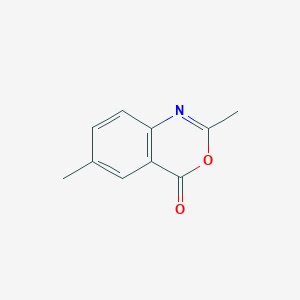

2,6-dimethyl-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-4-9-8(5-6)10(12)13-7(2)11-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITQDZFSOKQGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383838 | |

| Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62175-49-9 | |

| Record name | 2,6-dimethyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 2,6 Dimethyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening and Substitution Reactions

The core reactivity of 4H-3,1-benzoxazin-4-ones involves the nucleophilic attack at the C-4 carbonyl, which functions as a strained ester (lactone), or at the C-2 position, which is part of an aminal-like linkage. This dual reactivity allows for the synthesis of a wide array of other heterocyclic systems, most notably quinazolinones.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Amino Acids)

The reaction of 2,6-dimethyl-4H-3,1-benzoxazin-4-one with nitrogen-based nucleophiles is a cornerstone of its chemistry, providing a versatile route to various N-substituted quinazolinone derivatives. The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic C-4 carbonyl carbon of the benzoxazinone (B8607429) ring. This leads to the cleavage of the acyl-oxygen bond (C4-O3) and opening of the heterocyclic ring, forming an N-acyl-anthranilamide intermediate. Subsequent intramolecular cyclization via dehydration yields the thermodynamically more stable six-membered quinazolinone ring.

Reactions with Amines: Primary and secondary amines readily react with 2-substituted-4H-3,1-benzoxazin-4-ones to yield 2,3-disubstituted-4(3H)-quinazolinones. nih.gov For this compound, reaction with a primary amine (R-NH₂) would first open the ring to form a 2-acetamido-5-methyl-N-substituted-benzamide intermediate, which then cyclizes to the corresponding 2,6-dimethyl-3-substituted-quinazolin-4-one. The reaction pathway is influenced by the nature of the amine; simple primary amines tend to favor this substitution pathway. researchgate.net

Reactions with Hydrazines: Hydrazine (B178648) hydrate (B1144303) is a potent nucleophile that reacts vigorously with the benzoxazinone core. The reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with hydrazine hydrate typically results in the formation of a 3-amino-2-substituted-4(3H)-quinazolinone. semanticscholar.orgresearchgate.net For the title compound, this reaction would produce 3-amino-2,6-dimethyl-4(3H)-quinazolinone. This product is a valuable synthon itself, as the 3-amino group can be further derivatized to create fused heterocyclic systems like triazolo-quinazolines. semanticscholar.org

Reactions with Amino Acids: The nucleophilic amino group of amino acids can also participate in the ring-opening of the benzoxazinone. The reaction of a 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with various amino acids has been shown to produce the corresponding N-(2-methyl-6-iodo-4-oxo-quinazolin-3(4H)-yl) derivatives. researchgate.net A similar outcome would be expected for this compound, where the amino acid would be incorporated as a substituent at the N-3 position of the resulting quinazolinone.

The table below summarizes the expected products from these reactions.

| Nucleophile | Intermediate Product | Final Product |

| Primary Amine (R-NH₂) | 2-Acetamido-5-methyl-N-substituted-benzamide | 2,6-Dimethyl-3-substituted-quinazolin-4-one |

| Hydrazine Hydrate (NH₂NH₂) | 2-Acetamido-N-amino-5-methylbenzamide | 3-Amino-2,6-dimethyl-4(3H)-quinazolinone |

| Amino Acid (e.g., Glycine) | N-(1-(2-acetamido-5-methylphenyl)-1-oxopropan-2-yl)glycine | 2-((2,6-Dimethyl-4-oxo-4H-quinazolin-3(3H)-yl)methyl)amino)acetic acid |

Reactions with Sulfur Nucleophiles (e.g., Thiols, L-Cysteine)

The reactivity of 4H-3,1-benzoxazin-4-ones with sulfur nucleophiles is less commonly reported than with nitrogen nucleophiles but follows a similar principle of nucleophilic attack. Thiols are known to react with related benzoxazine (B1645224) structures, typically catalyzing a ring-opening reaction. researchgate.net

In the context of this compound, a thiol (R-SH) would attack the C-4 carbonyl, leading to ring opening and the formation of a thioester derivative of N-acetyl-5-methylanthranilic acid. The high reactivity of cysteine, which contains both a thiol and an amino group, allows for more complex reactions. Depending on the reaction conditions, either the amino or the thiol group could act as the primary nucleophile. If the thiol group attacks first, it would lead to a ring-opened thioester intermediate. Subsequent intramolecular reaction involving the amino group could then lead to cyclization, forming a seven-membered heterocyclic ring.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) reactions on the benzene portion of this compound are directed by the activating and directing effects of the substituents already present: the 6-methyl group and the fused heterocyclic ring system. wikipedia.org

The substituents on the aromatic ring are:

6-Methyl group: An alkyl group, which is a weak activating group and an ortho, para-director.

Acyl-amino group (part of the heterocyclic ring at C-5): The nitrogen atom has lone pairs that can be donated to the ring, making it an activating group and an ortho, para-director.

The directing effects of the methyl group (at C-6) and the ring nitrogen (at C-5) are synergistic, strongly activating the positions ortho and para to themselves.

The methyl group at C-6 directs incoming electrophiles to the C-5 and C-7 positions.

The ring nitrogen at C-5 directs incoming electrophiles to the C-6 and C-8 positions.

Considering these combined effects, the most likely positions for electrophilic attack are C-5 and C-7. The C-5 position is ortho to the activating methyl group and para to the ring nitrogen's influence (via the amide linkage), while the C-7 position is ortho to the methyl group. Steric hindrance from the adjacent heterocyclic ring might influence the regioselectivity. For instance, Friedel-Crafts reactions have been performed on related benzoxazinones, indicating that the ring is sufficiently activated to undergo such substitutions. semanticscholar.org Common electrophilic substitution reactions like nitration or halogenation would be expected to yield primarily 5- and 7-substituted products. masterorganicchemistry.comlibretexts.org

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile. The benzoxazinone ring contains a lactone (cyclic ester) functionality, which is susceptible to hydrolysis under both acidic and alkaline conditions.

Under alkaline hydrolysis, a hydroxide (B78521) ion attacks the C-4 carbonyl group, leading to the irreversible opening of the oxazinone ring to form the salt of N-acetyl-5-methylanthranilic acid. researchgate.netdocumentsdelivered.com Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the C-4 carbon, followed by attack by water to yield N-acetyl-5-methylanthranilic acid.

The degradation of related benzoxazinoid compounds found in nature, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one), has been studied in environmental contexts like soil. nih.gov These studies show a primary degradation pathway involving the hydrolysis and decarboxylation of the heterocyclic ring to form benzoxazolinones, which can be further degraded into aminophenoxazinones. nih.govresearchgate.net While this compound lacks the 2-hydroxy group that facilitates some of these natural degradation pathways, its core structure is susceptible to breakdown, with N-acetyl-5-methylanthranilic acid being the expected primary product of simple hydrolysis.

Derivatization and Functionalization Strategies

Modifications at the 2-Position of the Oxazinone Ring

The substituent at the 2-position of the 4H-3,1-benzoxazin-4-one ring plays a significant role in defining its properties and reactivity. For this compound, this position is occupied by a methyl group. Modifications at this position are typically achieved not by substitution on the pre-formed ring, but during the synthesis of the benzoxazinone itself.

The most common synthetic route to 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclization of the corresponding N-acylanthranilic acid. uomosul.edu.iq To create derivatives with different groups at the 2-position, one would start with 2-amino-5-methylbenzoic acid (5-methylanthranilic acid). This starting material can be acylated with various acid chlorides or acid anhydrides. For example:

Using benzoyl chloride would yield N-benzoyl-5-methylanthranilic acid, which upon cyclization (e.g., with acetic anhydride) would produce 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one .

Using a different alkyl acid chloride, such as propionyl chloride , would lead to 2-ethyl-6-methyl-4H-3,1-benzoxazin-4-one .

This strategy allows for the introduction of a wide variety of alkyl, aryl, and heteroaryl substituents at the 2-position, making it a key site for tuning the molecule's chemical and biological properties. researchgate.netnih.gov

Introduction of Substituents at the 3-Position

The introduction of substituents at the 3-position of the this compound nucleus is predominantly achieved through its reaction with primary amines. This transformation does not yield a stable 3-substituted benzoxazinone but rather proceeds to form a 2,3-disubstituted quinazolinone derivative. The substituent from the primary amine (R-NH₂) becomes covalently bonded to the nitrogen atom at position 3 of the newly formed quinazolinone ring.

Transformations to Quinazolinone Derivatives and Related Systems

The conversion of this compound into quinazolinone derivatives is a robust and widely utilized synthetic strategy. nih.gov This reaction provides a direct route to 2,6-dimethyl-4(3H)-quinazolinones, which are themselves significant pharmacophores. researchgate.net The reaction can be carried out with a diverse range of nitrogen nucleophiles, including ammonia (B1221849), primary aliphatic amines, and primary aromatic amines.

The general synthetic route involves heating this compound with the desired amine, often in a solvent such as acetic acid or a deep eutectic solvent (DES) like a mixture of choline (B1196258) chloride and urea. tandfonline.comresearchgate.net The use of DES has been presented as a green chemistry approach to this synthesis. tandfonline.com The reaction with ammonia (or a source like ammonium (B1175870) acetate) yields 2,6-dimethylquinazolin-4(3H)-one, where the 3-position is unsubstituted. researchgate.net When primary amines are used, the corresponding 3-substituted-2,6-dimethylquinazolin-4(3H)-ones are formed in good yields. tandfonline.com

The proposed mechanism involves the nucleophilic attack of the amine on the C4 carbonyl, leading to ring opening and the formation of a 2-acetamido-5-methyl-N-substituted-benzamide intermediate. This is followed by an intramolecular cyclization and dehydration to furnish the final quinazolinone product. tandfonline.com

Table 1: Synthesis of 2,6-Dimethylquinazolin-4(3H)-one Derivatives

| Reagent (Amine) | Reaction Conditions | Product |

|---|---|---|

| Ammonium Acetate | Reflux | 2,6-Dimethylquinazolin-4(3H)-one |

| Aniline (B41778) | Heat (e.g., 80°C in DES) | 2,6-Dimethyl-3-phenylquinazolin-4(3H)-one |

| Benzylamine (B48309) | Heat (e.g., 80°C in DES) | 3-Benzyl-2,6-dimethylquinazolin-4(3H)-one |

| Ethanolamine | Reflux in Acetic Acid | 3-(2-Hydroxyethyl)-2,6-dimethylquinazolin-4(3H)-one |

This table is a representation of typical reactions based on the known reactivity of 2-methyl-4H-3,1-benzoxazin-4-one, as specific experimental data for the 2,6-dimethyl derivative may vary. tandfonline.comresearchgate.netresearchgate.net

Formation of Other Fused Heterocyclic Compounds

Beyond the formation of quinazolinones, this compound can be utilized as a precursor for a variety of other fused heterocyclic structures. These transformations typically involve reactions with molecules containing two nucleophilic centers (binucleophiles), which react sequentially with the benzoxazinone scaffold.

Key reactions include:

Reaction with Hydroxylamine (B1172632): Treatment of the benzoxazinone with hydroxylamine hydrochloride leads to the formation of 3-hydroxy-2,6-dimethylquinazolin-4(3H)-one. researchgate.netraco.cat The reaction proceeds similarly to aminolysis, but the resulting N-hydroxy amide intermediate cyclizes to the 3-hydroxyquinazolinone.

Reaction with o-Phenylenediamine (B120857): Condensation with o-phenylenediamine can result in the formation of a benzimidazo[1,2-c]quinazoline (B3050141) system. The reaction involves the initial formation of a 2-(2-aminophenyl)amino-substituted quinazolinone, which then undergoes a second intramolecular cyclization. semanticscholar.org

Reaction with Thiosemicarbazide (B42300): The reaction with thiosemicarbazide yields a 3-thioureido-quinazolinone derivative, which can be a precursor for further heterocyclic fusions, such as triazolo-quinazolines. raco.cat

Reaction with Semicarbazide (B1199961): Condensation with semicarbazide hydrochloride has been shown to afford triazolo[2,3-c]quinazoline derivatives. semanticscholar.org

Reaction with Carbon Nucleophiles: In a notable heterocyclic transformation, reaction of a benzoxazinone with malononitrile (B47326) in the presence of a strong base like sodium ethoxide can lead to a ring transformation, yielding a 4-hydroxy-3-cyanoquinoline derivative instead of a quinazolinone. semanticscholar.org

Table 2: Synthesis of Other Fused Heterocycles from this compound

| Reagent | Resulting Heterocyclic System |

|---|---|

| Hydroxylamine Hydrochloride | 3-Hydroxy-2,6-dimethylquinazolin-4(3H)-one |

| o-Phenylenediamine | 6-Methyl-12-methylbenzo nih.govnih.govimidazo[1,2-c]quinazoline |

| Thiosemicarbazide | 2,6-Dimethyl-3-thioureidoquinazolin-4(3H)-one |

This table illustrates potential products based on established reactivity patterns for the benzoxazinone ring system. raco.catsemanticscholar.org

Advanced Spectroscopic Characterization of 2,6 Dimethyl 4h 3,1 Benzoxazin 4 One and Its Synthesized Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through various NMR experiments, it is possible to map the connectivity and chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H-NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-methyl-4H-3,1-benzoxazin-4-one, the spectrum exhibits characteristic signals for both the aromatic and aliphatic protons.

The aromatic protons on the benzene (B151609) ring typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. For the parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, these protons resonate at chemical shifts (δ) between 7.48 and 8.29 ppm. mdpi.com The specific splitting patterns (e.g., doublet of doublets, triplet of doublets) arise from spin-spin coupling with adjacent protons, allowing for the precise assignment of each proton to its position on the ring. mdpi.com The methyl group at the 2-position gives rise to a distinct singlet at approximately 2.60 ppm. mdpi.com

Substituents on the benzoxazinone (B8607429) skeleton significantly influence the chemical shifts of nearby protons. For instance, an electron-donating group like methoxy (B1213986) at the 7-position shifts the aromatic proton signals upfield, while an electron-withdrawing chloro group shifts them downfield. mdpi.com

Interactive Table: ¹H-NMR Data for 2-Methyl-4H-3,1-benzoxazin-4-one and Analogues

| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Source |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 8.29 (dd), 7.78 (ddd), 7.69 (d), 7.48 (ddd) | 2.60 (s, 3H, CH₃) | mdpi.com |

| 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | 8.00 (d), 7.14 (dd), 7.05 (d) | 3.91 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃) | mdpi.com |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | 8.11 (d), 7.54 (d), 7.46 (dd) | 2.47 (s, 3H, CH₃) | mdpi.com |

| 2-Ethyl-4H-3,1-benzoxazin-4-one | 8.20 (dd), 7.80 (ddd), 7.57 (d), 7.50 (ddd) | 2.73 (q, 2H, CH₂), 1.37 (t, 3H, CH₃) | mdpi.com |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 8.34-8.30 (m), 8.25 (dd), 7.84 (ddd), 7.70 (d), 7.62-7.48 (m) | - | mdpi.com |

Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The ¹³C-NMR spectrum of 2-methyl-4H-3,1-benzoxazin-4-one shows distinct signals for each of its nine unique carbon atoms. mdpi.com

Two of the most characteristic signals are the downfield quaternary carbons of the heterocyclic ring: the carbonyl carbon (C4) and the imine carbon (C2). For 2-methyl-4H-3,1-benzoxazin-4-one, these appear at approximately 164.1 ppm and 153.2 ppm, respectively. mdpi.com The aromatic carbons resonate in the typical range of 120-150 ppm, while the aliphatic methyl carbon appears significantly upfield at around 22.2 ppm. mdpi.com Complete assignments for a variety of 4H-3,1-benzoxazin-4-ones have been established through comprehensive spectral studies. nih.govresearchgate.netresearchgate.net

Interactive Table: ¹³C-NMR Data for 2-Methyl-4H-3,1-benzoxazin-4-one and Analogues

| Compound | Carbonyl C (C4) (δ, ppm) | Imine C (C2) (δ, ppm) | Aromatic C (δ, ppm) | Aliphatic C (δ, ppm) | Source |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 164.1 | 153.2 | 149.4, 134.9, 127.0, 126.5, 126.3, 120.3 | 22.2 | mdpi.com |

| 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | 161.5 | 159.2 | 166.3, 149.0, 130.2, 117.1, 109.5, 109.1 | 56.5 (OCH₃), 21.5 (CH₃) | mdpi.com |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | 161.6 | 158.9 | 147.5, 142.9, 129.7, 128.8, 126.3, 115.1 | 21.4 | mdpi.com |

| 2-Ethyl-4H-3,1-benzoxazin-4-one | 163.9 | 159.9 | 146.5, 136.5, 128.4, 128.1, 126.6, 116.9 | 28.2 (CH₂), 10.3 (CH₃) | mdpi.com |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 159.6 | 157.1 | 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.3, 128.2, 127.2, 117.0 | - | mdpi.com |

Advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are employed to differentiate among primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary carbons. A DEPT-135 experiment, for example, would show positive signals for CH₃ and CH carbons, negative signals for CH₂ carbons, and no signal for quaternary carbons.

For 2,6-dimethyl-4H-3,1-benzoxazin-4-one, a DEPT-135 spectrum would be expected to show:

Positive Signals: Three signals corresponding to the three aromatic CH carbons and two signals for the two methyl (CH₃) carbons.

Absent Signals: Four signals corresponding to the quaternary carbons (C2, C4, C5a, C8a).

This technique is invaluable for confirming the assignments made in the standard ¹³C-NMR spectrum and providing an additional layer of structural verification.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the 4H-3,1-benzoxazin-4-one framework, two absorption bands are particularly diagnostic.

The most prominent feature is the strong absorption band corresponding to the stretching vibration (ν) of the lactone carbonyl group (C=O). This typically appears in the range of 1700–1760 cm⁻¹. mdpi.com A second key band is associated with the imine (C=N) double bond stretch, which is observed at a lower frequency, generally between 1615 and 1645 cm⁻¹. mdpi.com The exact positions of these bands can be influenced by substituents on the aromatic ring. mdpi.commdpi.com

Interactive Table: Characteristic IR Absorption Bands for 4H-3,1-benzoxazin-4-one Analogues

| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 1700 | 1624 | - | mdpi.com |

| 2-Ethyl-4H-3,1-benzoxazin-4-one | 1750 | 1645 | - | mdpi.com |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | 1762 | 1615 | - | mdpi.com |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | 1762, 1696 | 1642 | 1596 (C=C) | mdpi.com |

| 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | 1766, 1711 | 1647 | - | mdpi.com |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound through the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺ in soft ionization techniques like electrospray ionization). nih.gov The molecular weight of 2-methyl-4H-3,1-benzoxazin-4-one is 161.16 g/mol . nist.gov

Beyond determining the molecular weight, the fragmentation pattern observed in the mass spectrum offers valuable structural clues. The fragmentation of 4H-3,1-benzoxazin-4-ones can proceed through characteristic pathways. A common fragmentation is the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the heterocyclic ring. For 2-methyl-4H-3,1-benzoxazin-4-one, this could lead to the loss of a neutral molecule like isocyanic acid (HNCO) or related fragments, resulting in stable, observable ions that help to confirm the core structure. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) determines the exact mass of a molecule with very high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the compound's elemental formula, as very few combinations of atoms will have the same exact mass.

For 2-methyl-4H-3,1-benzoxazin-4-one, HRMS analysis via electrospray ionization (ESI) showed a protonated molecule ([M+H]⁺) with a found mass of 162.0553. mdpi.com This correlates extremely well with the calculated exact mass of 162.0555 for the formula C₉H₈NO₂⁺, unequivocally confirming its elemental composition. mdpi.com This level of precision is crucial for distinguishing between isomers and confirming the identity of newly synthesized compounds. mdpi.com

Interactive Table: HRMS Data for 4H-3,1-benzoxazin-4-one Analogues

| Compound | Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

| 2-Methyl-4H-3,1-benzoxazin-4-one | C₉H₇NO₂ | [M+H]⁺ | 162.0555 | 162.0553 | mdpi.com |

| 2-Ethyl-4H-3,1-benzoxazin-4-one | C₁₀H₉NO₂ | [M+H]⁺ | 176.0712 | 176.0713 | mdpi.com |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | [M+H]⁺ | 224.0712 | 224.0709 | mdpi.com |

| 7-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one | C₁₀H₉NO₃ | [M+H]⁺ | 192.0661 | 192.0659 | mdpi.com |

| 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one | C₉H₆³⁵ClNO₂ | [M+H]⁺ | 196.0165 | 196.0166 | mdpi.com |

Biological Activities and Pharmacological Potential of 2,6 Dimethyl 4h 3,1 Benzoxazin 4 One Analogues

Antimicrobial Efficacy

Benzoxazinone (B8607429) derivatives have been investigated for their ability to combat various microbial pathogens, including both bacteria and fungi. uomosul.edu.iqresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of the 4H-3,1-benzoxazin-4-one scaffold have demonstrated notable antibacterial properties. Studies on symmetrical 1,3-benzoxazine derivatives showed that some compounds exhibited encouraging antibacterial activity against two Gram-positive and two Gram-negative bacterial strains, in some cases surpassing the efficacy of the standard drug streptomycin. icm.edu.plresearchgate.net Similarly, a series of 2,3-disubstituted-1,3-benzoxazin-4-one derivatives were reported as promising antibacterial agents. researchgate.net

Further research into related 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups revealed good antibacterial activity against several Gram-negative phytopathogenic bacteria, including Pseudomonas syringae pv actinidiae (Psa), Xanthomonas axonopodis pv citri (Xac), and Xanthomonas oryzae pv oryzae (Xoo). nih.gov One of the most effective compounds from this series, designated 4n, exhibited potent inhibition with low EC₅₀ values. nih.gov Mechanistic studies involving scanning electron microscopy on Xoo treated with this compound indicated that its antibacterial effect likely stems from causing extensive damage to the bacterial cell wall, leading to cell death. nih.gov

Table 1: Antibacterial Activity of Selected Benzoxazinone Analogues

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Symmetrical 1,3-Benzoxazine Derivatives | Gram-positive and Gram-negative bacteria | Activity in some cases was superior to streptomycin. | icm.edu.pl, researchgate.net |

| 2,3-Disubstituted-1,3-benzoxazin-4-ones | Bacteria | Reported as promising antibacterial agents. | researchgate.net |

| 1,4-Benzoxazin-3-one with Propanolamine (Compound 4n) | X. oryzae pv oryzae (Xoo) | EC₅₀ = 4.95 µg/mL | nih.gov |

| X. axonopodis pv citri (Xac) | EC₅₀ = 4.71 µg/mL | nih.gov | |

| P. syringae pv actinidiae (Psa) | EC₅₀ = 8.50 µg/mL | nih.gov |

Antifungal Activity Spectrum

The antifungal potential of benzoxazinone analogues has been explored against a variety of plant pathogenic fungi. A series of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones were screened against seven phytopathogenic fungi, showing moderate to good activity. nih.gov The most potent compounds in this series, including 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a), 2-ethyl-7-fluoro-2H-1,4-benzoxazin-3(4H)-one (4g), and 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6), completely inhibited the mycelial growth of all seven tested fungi at a concentration of 200 mg L⁻¹. nih.gov

In another study, novel 1,4-benzoxazin-3-one derivatives incorporating an acylhydrazone moiety were synthesized and evaluated. nih.govfrontiersin.org Several of these compounds displayed good to excellent fungicidal activity against pathogens such as Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.govfrontiersin.org Specifically, compounds with a 6-Cl substitution on the benzoxazinone skeleton showed enhanced antifungal effects. nih.gov For instance, compound 5s was particularly effective against P. infestans, with an EC₅₀ value of 15.37 µg/mL. nih.gov Additionally, it has been noted that 2-methyl-3,1-(4H)-benzoxazin-4-one serves as a precursor for quinazolinone derivatives that are inhibitory to a range of fungal plant pathogens. eg.net

Table 2: Antifungal Activity of Selected Benzoxazinone Analogues

| Compound Class/Derivative | Test Organism(s) | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 2-ethyl-2H-1,4-benzoxazin-3(4H)-one (4a) | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata | Mycelial Growth Inhibition | 100% at 200 mg L⁻¹ | nih.gov |

| 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one (6) | B. cinerea, P. cactorum, R. solani, P. betae, F. culmorum, F. oxysporum, A. alternata | Mycelial Growth Inhibition | 100% at 200 mg L⁻¹ | nih.gov |

| 1,4-Benzoxazin-3-one with Acylhydrazone (5L) | Gibberella zeae | EC₅₀ | 20.06 µg/mL | nih.gov, frontiersin.org |

| 1,4-Benzoxazin-3-one with Acylhydrazone (5o) | Gibberella zeae | EC₅₀ | 23.17 µg/mL | nih.gov, frontiersin.org |

| 1,4-Benzoxazin-3-one with Acylhydrazone (5q) | Pellicularia sasakii | EC₅₀ | 26.66 µg/mL | nih.gov, frontiersin.org |

| 1,4-Benzoxazin-3-one with Acylhydrazone (5s) | Phytophthora infestans | EC₅₀ | 15.37 µg/mL | nih.gov |

Anticancer and Cytotoxic Properties

The benzoxazinone scaffold is considered biologically privileged for the development of anticancer agents. nih.gov Various derivatives have shown promise through anti-proliferative and cytotoxic activities against several human cancer cell lines.

The synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones yielded compounds with significant cytotoxic potential against HeLa (cervical cancer) cells. nih.gov The most active compounds demonstrated a profound pro-apoptotic potential, with an apoptotic index ranging from 52.86% to 75.61%. nih.gov In another study, 1,4-benzoxazine-1,2,4-oxadiazole hybrids were tested against four human cancer cell lines: A549 (lung), PC3 (prostate), HeLa (cervical), and MCF-7 (breast). ttwrdcs.ac.in Compound 4g, which features a cyano substituent, emerged as the most potent, with IC₅₀ values ranging from 3.41 to 6.82 µM across the tested cell lines. ttwrdcs.ac.in

Furthermore, a series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines exhibited moderate to good potency against a panel of cancer cell lines. nih.gov Structure-activity relationship analysis indicated that a para-amino group on the aryl substituent significantly enhanced potency, with compound 14f showing the most potent activity. nih.gov Research on other heterocyclic compounds derived from 4H-3,1-benzoxazin-4-one also confirmed that some of the synthesized products possess good selective anticancer activity. research-nexus.net

Table 3: Cytotoxic Activity of Selected Benzoxazinone Analogues

| Compound Class/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 7-Nitro-2-aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones (3a, 3c, 3k) | HeLa | Cell Viability Inhibition | 28.54% - 44.67% | nih.gov |

| 1,4-Benzoxazine-1,2,4-oxadiazole Hybrid (4g) | A549 (Lung) | IC₅₀ | 3.98 µM | ttwrdcs.ac.in |

| PC3 (Prostate) | IC₅₀ | 3.41 µM | ttwrdcs.ac.in | |

| HeLa (Cervical) | IC₅₀ | 6.82 µM | ttwrdcs.ac.in | |

| MCF-7 (Breast) | IC₅₀ | 3.82 µM | ttwrdcs.ac.in | |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine (14f) | PC-3 (Prostate) | IC₅₀ | 7.84 µM | nih.gov |

| MDA-MB-231 (Breast) | IC₅₀ | 10.9 µM | nih.gov | |

| MIA PaCa-2 (Pancreas) | IC₅₀ | 12.3 µM | nih.gov | |

| U-87 MG (Glioblastoma) | IC₅₀ | 16.2 µM | nih.gov |

Enzyme Inhibitory Profiles

A significant area of investigation for benzoxazinone analogues is their role as enzyme inhibitors, particularly targeting serine proteases. nih.govnih.gov

Human Leukocyte Elastase (HL Elastase) Inhibition Mechanisms

Structure-activity relationship studies have elucidated key factors that determine inhibitory potency:

Substitution at R5: Alkyl groups (e.g., methyl) at the 5-position are highly favorable. nih.govnih.gov These groups sterically hinder the deacylation of the acyl-enzyme intermediate, prolonging the inhibited state and making the compounds better inhibitors. nih.gov Derivatives of 5-methyl-4H-3,1-benzoxazin-4-one have shown strong and specific inhibition of HLE with Ki values in the nanomolar range. nih.gov

Substitution at R2: Electron-withdrawing groups at the 2-position enhance inhibitory potency (lower Ki values) by increasing the rate of acylation (kon) while having a relatively minor effect on deacylation. nih.govnih.gov

Substitution at R7: Strongly electron-donating groups at the C7 position can stabilize the oxazinone ring against nucleophilic attack, contributing to the development of chemically stable and potent inhibitors. nih.gov

Valine-derived benzoxazinones have also been identified as competitive, slow-binding inhibitors of HLE, further confirming the formation of a stable acyl-enzyme complex as the inhibitory mechanism. nih.gov

General Serine Protease Inhibition

The inhibitory activity of 4H-3,1-benzoxazin-4-one analogues extends beyond HLE to other serine proteases. nih.govnih.gov This class of compounds has been successfully developed as inhibitors for other medically relevant proteases.

Cathepsin G: A small library of substituted 4H-3,1-benzoxazin-4-one derivatives was screened for inhibitory activity against Cathepsin G (CatG), a serine protease implicated in inflammatory diseases. benthamdirect.comnih.gov The derivative 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one was identified as the most potent inhibitor, with an IC₅₀ of 0.84 µM. benthamdirect.comnih.gov It also demonstrated significant selectivity over other serine proteases like thrombin, factor XIa, factor XIIa, and kallikrein. benthamdirect.comnih.gov

Complement C1r: C1r is a serine protease that initiates the classical complement pathway, which has been linked to the pathology of Alzheimer's disease. bohrium.comnih.gov A series of 2-aryl- and 2-amino-4H-3,1-benzoxazin-4-ones were synthesized and found to be potent inhibitors of C1r. bohrium.comnih.gov Compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] nih.govnih.govoxazin-4-one showed improved potency and selectivity for C1r compared to other proteases like trypsin. nih.gov

Table 4: Inhibition of Serine Proteases by Benzoxazinone Analogues

| Compound/Derivative Class | Target Enzyme | Activity Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 5-Methyl-4H-3,1-benzoxazin-4-one Derivatives (TEI-5624, TEI-6344) | Human Leukocyte Elastase (HLE) | Ki | 6.91 nM, 16.3 nM | nih.gov |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | Cathepsin G | IC₅₀ | 0.84 µM | benthamdirect.com, nih.gov |

| 7-Chloro-2-[(2-iodophenyl)-amino]benz[d] nih.govnih.govoxazin-4-one (32) | Complement C1r | Inhibition | Potent inhibitor, improved over reference | nih.gov |

| 7-Methyl-2-[(2-iodophenyl)amino]benz[d] nih.govnih.govoxazin-4-one (37) | Complement C1r | Inhibition | Potent inhibitor, improved over reference | nih.gov |

Specific Inhibition of C1r Serine Protease

Analogues of 4H-3,1-benzoxazin-4-one have been identified as potent inhibitors of the complement C1r serine protease, a key enzyme at the outset of the classical complement pathway. bohrium.comresearchgate.net Activation of this pathway is implicated in the inflammatory pathology of conditions like Alzheimer's disease, making C1r an attractive therapeutic target. researchgate.net

Research has led to the synthesis of various series of 2-substituted 4H-3,1-benzoxazin-4-ones, which have demonstrated significant inhibitory activity against C1r. bohrium.com For instance, a series of 2-amino-4H-3,1-benzoxazin-4-ones were synthesized and evaluated, yielding compounds with improved potency over the reference compound FUT-175. researchgate.netresearchgate.net Notably, compounds such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d] bohrium.comresearchgate.netoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] bohrium.comresearchgate.netoxazin-4-one showed enhanced potency and greater selectivity for C1r over the related serine protease, trypsin. researchgate.netresearchgate.net

The substitution at the 2-position of the benzoxazinone ring is crucial for both activity and chemical stability. researchgate.net While 2-aryl derivatives are potent, they can be hydrolytically unstable. bohrium.comresearchgate.net The introduction of an anilino group at this position, particularly with an ortho-iodo substituent on the phenyl ring, has proven effective for potent inhibition. bohrium.comresearchgate.net Furthermore, 2-sulfonyl-4H-3,1-benzoxazinones have also been prepared and shown to inhibit C1r in vitro, with some compounds displaying good selectivity against trypsin. nih.gov

Table 1: C1r Serine Protease Inhibition by 4H-3,1-benzoxazin-4-one Analogues

| Compound Class | Specific Analogue Example | Key Findings | Reference |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | 2-(2-Iodophenyl)-4H-3,1-benzoxazin-4-one | Potent but hydrolytically labile. researchgate.net Equipotent with reference compound FUT-175. bohrium.com | bohrium.comresearchgate.net |

| 2-Amino-4H-3,1-benzoxazin-4-ones | 7-Methyl-2-[(2-iodophenyl)amino]benz[d] bohrium.comresearchgate.netoxazin-4-one | Improved potency compared to FUT-175 and enhanced hydrolytic stability. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| 2-Amino-4H-3,1-benzoxazin-4-ones | 7-Chloro-2-[(2-iodophenyl)-amino]benz[d] bohrium.comresearchgate.netoxazin-4-one | Shows improved potency compared to the reference compound FUT-175. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| 2-Sulfonyl-4H-3,1-benzoxazinones | Benzenesulfonamide derivatives | Inhibit C1r protease in vitro; selective versus trypsin. nih.gov | nih.gov |

Rhomboid Protease Modulatory Effects

The 4H-3,1-benzoxazin-4-one scaffold has been identified as a novel class of inhibitors for rhomboid proteases, a widespread family of intramembrane serine proteases implicated in various human diseases. nih.govresearchgate.net These compounds are attractive due to their straightforward one-step synthesis from anthranilic acid derivatives. nih.gov

Benzoxazin-4-ones act as covalent, but slowly reversible, inhibitors of rhomboid proteases. nih.gov Their mechanism involves acylation of the active site serine residue. Structure-activity relationship studies have demonstrated that an alkoxy substituent at the 2-position of the benzoxazinone ring is a critical determinant for inhibitory potency, leading to compounds with activity in the low micromolar range. nih.govresearchgate.net This discovery positions benzoxazin-4-ones as a valuable and easily accessible scaffold for the rapid synthesis and optimization of inhibitors targeting rhomboid proteases from different organisms. nih.gov

Table 2: Rhomboid Protease Inhibition by 4H-3,1-benzoxazin-4-one Analogues

| Compound Class | Key Structural Feature for Activity | Mechanism of Action | Potency | Reference |

| 2-Alkoxy-4H-3,1-benzoxazin-4-ones | Alkoxy substituent at the 2-position | Covalent, slow reversible inhibition | Low micromolar | nih.govresearchgate.net |

Acetyl Coenzyme A Carboxylase (ACCase) Inhibition

Based on available scientific literature, there is no direct evidence to suggest that analogues of 2,6-dimethyl-4H-3,1-benzoxazin-4-one are inhibitors of Acetyl Coenzyme A Carboxylase (ACCase). While various chemical classes are known to inhibit this enzyme, the 4H-3,1-benzoxazin-4-one scaffold has not been identified among them in published research.

Carboxy Terminal Processing Protease of D1 Protein Inhibition

There is no information in the current scientific literature that directly links 4H-3,1-benzoxazin-4-one analogues to the specific inhibition of the carboxy terminal processing protease of the D1 protein. While some benzoxazinones are known to possess herbicidal properties and the D1 protein of photosystem II is a known herbicide target, the specific mechanism of inhibiting its processing protease has not been reported for this class of compounds. nih.govmdpi.com

Anti-inflammatory Effects

Analogues of 4H-3,1-benzoxazin-4-one have demonstrated notable anti-inflammatory potential through the inhibition of key inflammatory mediators. A significant target is Cathepsin G (CatG), a serine protease found in neutrophils that plays a role in various inflammatory diseases. researchgate.net

A small library of substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized and screened for CatG inhibition. This work identified several molecules as effective CatG inhibitors with IC50 values in the low micromolar range. researchgate.net The most potent of these, 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one, exhibited an IC50 of 0.84 µM and demonstrated significant selectivity over other serine proteases such as thrombin and factor XIa, highlighting its potential as a lead compound for developing novel anti-inflammatory agents. researchgate.net The nature of the substituent at the 2-position was found to be critical in dictating the binding orientation and potency. researchgate.net

Table 3: Inhibition of Cathepsin G by 4H-3,1-benzoxazin-4-one Analogues

| Compound | IC50 (µM) vs. Cathepsin G | Key Findings | Reference |

| 2-(3-Pyridinyl)-4H-3,1-benzoxazin-4-one | 2.5 ± 0.25 | Active inhibitor of CatG. | researchgate.net |

| 2-(Furan-2-yl)-4H-3,1-benzoxazin-4-one | 0.84 ± 0.11 | Most potent inhibitor in the series with significant selectivity. | researchgate.net |

Antioxidant Activity

Certain derivatives of the 4H-3,1-benzoxazin-4-one scaffold have been reported to possess antioxidant properties. In one study, a 4H-3,1-benzoxazin-4-one derivative featuring a pyrazole (B372694) moiety was evaluated for its antioxidant potential using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. researchgate.net The results indicated that one of the synthesized compounds exhibited very strong antioxidant activity, with an inhibition percentage of 87.4%, which was comparable to the standard used. researchgate.net This suggests that the incorporation of specific heterocyclic moieties onto the benzoxazinone core can confer significant radical-scavenging capabilities. researchgate.net

While research into the antioxidant properties of this specific class is not extensive, related benzoxazine (B1645224) structures, such as 2-oxo-benzo bohrium.comresearchgate.netoxazines, have also been designed and shown to be potent antioxidants in DPPH free radical scavenging assays. eurekaselect.com

Table 4: Antioxidant Activity of a 4H-3,1-benzoxazin-4-one Analogue

| Compound Class | Assay Method | Result | Reference |

| 4H-3,1-benzoxazin-4-one with pyrazole moiety | ABTS Assay | 87.4% inhibition | researchgate.net |

Metabolic Regulation and Hypolipidemic Activities

A series of 4H-3,1-benzoxazin-4-one analogues have been described with significant plasma lipid-altering characteristics, demonstrating their potential in metabolic regulation. nih.gov Specifically, derivatives bearing a 4-(1,1-dimethylethyl)phenyl group at the 2-position were found to possess hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein (HDL) elevating properties. nih.gov

These effects were observed in both normolipidemic and hypercholesterolemic rat models. nih.gov Structure-activity relationship studies revealed that substitution on the benzoxazinone ring system at position 6 was a key determinant of activity. While hydrogen, methyl, chloro, or iodo groups at this position conferred activity, the optimal hypolipidemic effect was achieved when the 6-position was substituted with a bromine atom. nih.gov Evidence suggested that a metabolite or a degradation product of the parent compound may be responsible for the observed changes in lipoprotein concentrations. nih.gov

Table 5: Hypolipidemic Activity of 2,6-Disubstituted-4H-3,1-benzoxazin-4-one Analogues

| 2-Position Substituent | 6-Position Substituent | Observed Activities | Optimal Substituent | Reference |

| 4-(1,1-dimethylethyl)phenyl | Hydrogen | Hypocholesterolemic, Hypotriglyceridemic, HDL-elevating | No | nih.gov |

| 4-(1,1-dimethylethyl)phenyl | Methyl | Hypocholesterolemic, Hypotriglyceridemic, HDL-elevating | No | nih.gov |

| 4-(1,1-dimethylethyl)phenyl | Chloro | Hypocholesterolemic, Hypotriglyceridemic, HDL-elevating | No | nih.gov |

| 4-(1,1-dimethylethyl)phenyl | Iodo | Hypocholesterolemic, Hypotriglyceridemic, HDL-elevating | No | nih.gov |

| 4-(1,1-dimethylethyl)phenyl | Bromo | Hypocholesterolemic, Hypotriglyceridemic, HDL-elevating | Yes | nih.gov |

Neurological and Central Nervous System (CNS) Activities

The privileged structure of the benzoxazinone nucleus has prompted explorations into its effects on the central nervous system. While specific data on this compound analogues is limited in the scientific literature, the broader class of benzoxazinones has been associated with several CNS activities.

The central nervous system depressant effects of benzoxazinone derivatives have been noted in general reviews of their biological activities. uomosul.edu.iq This suggests that compounds based on the 4H-3,1-benzoxazin-4-one scaffold may have the potential to modulate CNS activity. Nevertheless, specific research focusing on the CNS depressant characteristics of this compound analogues is not extensively documented in publicly accessible scientific literature.

The potential for anticonvulsant activity is another area of interest for heterocyclic compounds in medicinal chemistry. General reviews indicate that benzoxazinone derivatives are among the chemical synthons that have been investigated for such properties. uomosul.edu.iq However, dedicated studies providing detailed research findings, such as data from specific anticonvulsant screening models for analogues of this compound, are not prevalent in the examined scientific literature.

Other Significant Biological Activities (e.g., Antiviral, Anti-HIV, Antimalarial, Antitubercular, Anti-platelet Aggregation)

Analogues of the 4H-3,1-benzoxazin-4-one class have been investigated for a variety of therapeutic applications beyond common anti-inflammatory and anticancer roles.

Antitubercular Activity The benzoxazinone core has been a subject of significant research in the search for new antitubercular agents. nih.gov Several studies have reported the synthesis and evaluation of benzoxazinone derivatives against Mycobacterium tuberculosis (Mtb). nih.govospfound.org In one study, a series of benzoxazin-2-one and benzoxazin-3-one (B8392483) derivatives were tested against multiple Mtb strains, including H37Ra, H37Rv, and some resistant strains. nih.gov Notably, three isoniazid (B1672263) analogue derivatives (8a-c) demonstrated a minimum inhibitory concentration (MIC) range of 0.125-0.250 µg/mL against the H37Ra strain, a potency greater than the reference drug isoniazid. nih.gov Furthermore, two benzoxazin-2-one derivatives (1c and 5j) and an isoniazid-analogue (8a) showed low MIC values against resistant strains and high selectivity for mycobacterial cells over mammalian Vero cells. nih.gov

Other research has focused on benzoxazines as inhibitors of the Receptor for Advanced Glycation End products (RAGE), which is implicated in tuberculosis pathology. mdpi.com The compound (2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] ospfound.orgnih.govoxazine) (3i) was identified as a lead inhibitor of RAGE and a promising anti-tuberculosis agent. mdpi.com The mechanism for some related 8-nitrobenzothiazinones (BTZs), which are structural analogues of benzoxazinones, involves the inhibition of the decaprenylphosphoryl-β-D-ribofuranose-2′-epimerase (DprE1) enzyme, a critical component in the mycobacterial cell wall synthesis. nih.gov While benzoxazinone (BOZ) counterparts generally show reduced affinity for DprE1 compared to BTZs, they remain a viable scaffold for development. nih.gov

Table 1. Antitubercular Activity of Selected Benzoxazinone Analogues

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Isoniazid Analogue Derivatives (8a-c) | M. tuberculosis H37Ra | 0.125-0.250 µg/mL | nih.gov |

| Benzoxazin-2-one Derivative (1c) | Resistant Mtb strains | Low MIC values | nih.gov |

| Benzoxazin-2-one Derivative (5j) | Resistant Mtb strains | Low MIC values | nih.gov |

| (2-(2-bromophenyl)-6-methyl-2,4-dihydro-1H-benzo[d] ospfound.orgnih.govoxazine) (3i) | M. tuberculosis H37Rv | Identified as a lead agent | mdpi.com |

Anti-platelet Aggregation Activity A series of novel 1,4-benzoxazine-3(4H)-one derivatives have been designed and synthesized as potential inhibitors of platelet aggregation. nih.gov Their antiaggregatory activity was evaluated in vitro against ADP-induced platelet aggregation in rabbit arterial blood samples. nih.gov Among the synthesized compounds, two molecules, 8c and 8d, were identified as the most potent, with IC₅₀ values of 8.99 µM and 8.94 µM, respectively. nih.gov Molecular docking studies supported these findings, suggesting that these compounds fit into the active site of the glycoprotein (B1211001) IIb/IIIa (GP IIb/IIIa) receptor, a key player in platelet aggregation. nih.gov These results indicate that the 1,4-benzoxazine-3(4H)-one scaffold is a promising starting point for developing new anti-platelet agents. nih.gov

Antiviral and Anti-HIV Activity The broader class of benzoxazinones has been noted for its potential antiviral properties. nih.gov Specific research has shown that certain 2-substituted benzoxazinone derivatives exhibit significant inhibitory activity against the human coronavirus. ijnc.ir While direct studies on 4H-3,1-benzoxazin-4-one analogues against HIV are limited, research into structurally related scaffolds is noteworthy. For instance, benzisothiazolone derivatives, which are bioisosteres of benzoxazinones, have been identified as a new class of multifunctional HIV-1 reverse transcriptase inhibitors, acting on both DNA polymerase and Ribonuclease H activities. nih.gov

Antimalarial Activity Benzoxazinones are among the fused heterocyclic compounds recognized for a wide spectrum of biological properties, including antimalarial activity. nih.gov However, specific development of 4H-3,1-benzoxazin-4-one analogues for this purpose is not as extensively documented as for other activities. Research into related heterocyclic systems, such as 2-oxazolin-4-one derivatives, has identified compounds active against Plasmodium berghei, suggesting that such scaffolds hold potential for antimalarial drug discovery. nih.gov

Herbicidal Evaluation and Phytotoxic Effects

Benzoxazinones are well-established as plant allelochemicals and have been extensively studied for their phytotoxic and herbicidal properties. nih.gov

A variety of 4H-3,1-benzoxazin-4-one analogues have demonstrated significant herbicidal effects. A study involving the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones found that most of the compounds exhibited significant herbicidal activity against the aquatic plant Lemna aequinocitalis. researchgate.net Specifically, 2-phenyl-4H-3,1-benzoxazin-4-one (3a) and 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (3l) caused complete inhibition of plant growth at concentrations of 500 and 50 µg/mL. researchgate.net

In another research effort, a series of 4H-3,1-benzoxazin-4-ones with 2-phenoxymethyl substituents were synthesized and evaluated. nih.govnih.gov Many of these compounds displayed high levels of phytotoxicity against both a monocotyledon (barnyard grass) and a dicotyledon (rape). nih.govnih.gov Several compounds, including 3m, 3o, and 3p, showed herbicidal activities comparable to the commercial herbicide 2,4-D. nih.gov

More recent work has focused on developing benzoxazinone-pyrimidinedione hybrids as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a crucial enzyme target for herbicides. acs.org This research led to the discovery of compound 7af, which demonstrated excellent, broad-spectrum herbicidal activity at an application rate of 37.5 g a.i./ha. acs.org

Table 2. Herbicidal Activity of Selected Benzoxazinone Analogues

| Compound/Derivative Class | Target Plant | Observed Effect | Reference |

|---|---|---|---|

| 2-phenyl-4H-3,1-benzoxazin-4-one (3a) | Lemna aequinocitalis | Complete inhibition at 500 & 50 µg/mL | researchgate.net |

| 2-(3-chlorophenyl)-4H-3,1-benzoxazin-4-one (3l) | Lemna aequinocitalis | Complete inhibition at 500 & 50 µg/mL | researchgate.net |

| 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones (e.g., 3m, 3o, 3p) | Barnyard grass, Rape | High phytotoxicity, comparable to 2,4-D | nih.gov |

| Compound 7af (benzoxazinone-pyrimidinedione hybrid) | Various weeds (broad-spectrum) | Excellent activity at 37.5 g a.i./ha | acs.org |

| 6-Cl-4-Pr-D-DIBOA | Cress (Lepidium sativum) | 70% root length inhibition at 100 nM | nih.gov |

The way in which benzoxazinone analogues affect plant growth provides clues to their mechanism of action. For the 2-phenoxymethyl-4H-3,1-benzoxazin-4-one series, the observed inhibitory phenotype suggests that they belong to the class of hormone-type inhibitors. nih.govnih.gov A key characteristic of these compounds is their selective phytotoxicity; they exhibit significantly stronger inhibition against the growth of the dicotyledonous plant rape compared to the monocotyledonous barnyard grass. nih.gov This selectivity is a common feature of auxin-like herbicides. The phytotoxicity is often characterized by assessing the inhibition of root growth, with EC₅₀ (half-maximal effective concentration) and EC₉₀ values being estimated through non-linear regression analyses. acs.org

The classification of certain benzoxazinones as hormone-type inhibitors is supported by computational analysis. nih.gov A docking study of representative 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones revealed a significant conformational match within the active site of the plant hormone receptor TIR1 (Transport Inhibitor Response 1), which is a primary auxin receptor. nih.govnih.gov This interaction suggests that these compounds could function as auxin mimics or antagonists, leading to the observed phytotoxic effects, and positions them as potential lead compounds that target this specific receptor. nih.gov

However, this is not the only herbicidal mechanism for this class of compounds. The potent activity of benzoxazinone-pyrimidinedione hybrids is due to the inhibition of the protoporphyrinogen IX oxidase (PPO) enzyme. acs.org The lead compound from this series, 7af, had an inhibition constant (Ki) of 14 nM against tobacco PPO, while showing very low affinity for human PPO (Ki = 44.8 µM), indicating a high degree of selectivity that is desirable for a commercial herbicide. acs.org This demonstrates that the versatile benzoxazinone scaffold can be adapted to target different essential pathways in plants.

Structure Activity Relationship Sar Studies for 2,6 Dimethyl 4h 3,1 Benzoxazin 4 One and Analogues

Influence of Methyl Substituents at C2 and C6 on Biological Potency and Selectivity

The placement and nature of substituents on the benzoxazinone (B8607429) scaffold are critical determinants of biological activity. In the case of 2,6-dimethyl-4H-3,1-benzoxazin-4-one, the methyl groups at positions C2 and C6 exert distinct and significant effects on its pharmacological profile.

Research into a large set of 4H-3,1-benzoxazin-4-one analogues as inhibitors of human leukocyte (HL) elastase has revealed that substitution at the C6 position is generally unfavorable for potency. uni.lu This suggests that the C6-methyl group in this compound may decrease its inhibitory activity compared to analogues that are unsubstituted at this position.

Conversely, the substituent at the C2 position plays a vital role in the compound's mechanism of action. Potent benzoxazinone inhibitors often feature small alkyl groups linked to C2 through a heteroatom, which enhances the acylation rate of target enzymes and limits the subsequent deacylation. uni.lu However, for this compound, the C2 substituent is a methyl group, which is linked directly via a carbon atom. Studies indicate that substituents linked to C2 via carbon are not significant for enhancing potency. uni.lu Therefore, the combination of an unfavorable methyl group at C6 and a non-optimally linked methyl group at C2 suggests that this compound may not be a highly potent inhibitor within its class, highlighting the nuanced role of substituent positioning in defining biological efficacy.

Effects of Substituents at Varying Positions (R5, R7, R8) on Pharmacological Profiles

The pharmacological profiles of 4H-3,1-benzoxazin-4-ones can be finely tuned by introducing various substituents at the R5, R7, and R8 positions of the benzene (B151609) ring. Extensive analysis has provided clear guidelines for optimizing potency, particularly for the inhibition of serine proteases like HL elastase.

A significant finding is that the presence of alkyl groups at the R5 position markedly enhances inhibitory potency. uni.lu These R5-alkyl groups are thought to inhibit the enzyme-catalyzed deacylation of the acyl-enzyme intermediate, thereby prolonging the inhibition. uni.lu

The following table summarizes the observed effects of substituents at these positions on the activity of 4H-3,1-benzoxazin-4-one analogues against HL elastase.

| Position | Substituent Type | Effect on Potency | Reference |

|---|---|---|---|

| R5 | Alkyl groups | Significantly enhances potency | uni.lu |

| R7 | Bulk | Not significant | uni.lu |

| R7 | Strongly electron-donating groups | Increases chemical stability, contributing to potency | uni.lu |

| R8 | Bulk | Not significant | uni.lu |

Analysis of Electronic and Steric Effects on Reactivity and Biological Function

The biological function of 4H-3,1-benzoxazin-4-ones is governed by a delicate interplay of electronic and steric factors, which influence both the compound's intrinsic reactivity and its interaction with biological targets.

Electronic effects are a primary determinant of the reactivity of the benzoxazinone core. uni.lu The rate of alkaline hydrolysis, a measure of the molecule's susceptibility to nucleophilic attack, can be almost entirely explained by a simple electronic parameter. uni.lu This indicates that factors enhancing the electrophilicity of the carbonyl carbon will increase reactivity. For instance, electron-withdrawing groups at the R2 position enhance potency. uni.lu Conversely, strongly electron-donating groups at C7 stabilize the ring, decreasing its general reactivity but contributing to a more effective and stable inhibitor. uni.lu

Steric effects also play a crucial, though more position-dependent, role. While steric bulk at positions R7 and R8 is not a significant determinant of activity, substitution at the R6 position is highly unfavorable. uni.lu This suggests that steric hindrance at the C6 position may interfere with the optimal binding of the inhibitor within the enzyme's active site.

Role of Compound Hydrophobicity in Efficacy and Distribution

In drug design, hydrophobicity is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with target proteins. However, in the context of 4H-3,1-benzoxazin-4-ones as inhibitors of HL elastase, compound hydrophobicity has been found to be not a significant factor in determining inhibitory potency. uni.lu

Correlation between Chemical Stability and Observed Biological Activity

A direct correlation exists between the chemical stability of the 4H-3,1-benzoxazin-4-one ring system and the compound's biological activity as a protease inhibitor. These compounds function as alternate substrate inhibitors, meaning they are inherently reactive and designed to acylate a serine residue in the enzyme's active site. researchgate.net

The inherent reactivity of the benzoxazinone ring is due to a lack of ester-like resonance stabilization, which makes it highly activated for nucleophilic attack compared to more stable structures like the analogous benzothiazinones. nih.gov However, for an inhibitor to be effective, it must be stable enough to reach its target before undergoing non-specific hydrolysis.

Potent and effective benzoxazinone inhibitors represent a balance between reactivity and stability. uni.lu Design strategies for achieving this balance include the incorporation of strongly electron-donating groups at the C7 position, which stabilize the oxazinone ring to general nucleophilic attack, thereby increasing its half-life while retaining sufficient reactivity to acylate the target enzyme. uni.lu Therefore, a chemically stable yet potent inhibitor can be designed, with inhibition constants reaching the nanomolar range. uni.lu

Identification and Role of Active Metabolites or Degradation Products in Vivo

The primary mechanism of action for 4H-3,1-benzoxazin-4-ones as serine protease inhibitors involves the formation of an acyl-enzyme intermediate. researchgate.net This process can be viewed as the formation of a biologically significant degradation product at the site of action. When the benzoxazinone inhibitor binds to the active site of an enzyme like human leukocyte elastase, the heterocyclic ring is opened by a nucleophilic attack from a serine residue, leading to the formation of a stable, covalent acyl-enzyme complex. uni.luresearchgate.net

This acylation inactivates the enzyme. The rate of this inactivation (acylation) and the rate at which the enzyme can be regenerated (deacylation) are key determinants of the inhibitor's potency. uni.lu The acyl-enzyme complex is, therefore, the key "active" species in the inhibitory process. The structure of this complex—essentially the enzyme covalently bonded to the opened benzoxazinone ring—is central to the compound's biological effect.

Computational Chemistry and Molecular Modeling of 2,6 Dimethyl 4h 3,1 Benzoxazin 4 One

Molecular Docking Simulations for Ligand-Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This technique is crucial for understanding the binding mode and affinity of potential drug candidates. For the benzoxazinone (B8607429) class of compounds, docking studies have been instrumental in identifying potential biological targets and elucidating key interactions that drive their activity.

For instance, various substituted benzoxazin-4-one derivatives have been docked against a range of protein targets to explore their therapeutic potential. Studies have shown that these compounds can fit into the active sites of enzymes such as dihydrofolate reductase from Staphylococcus aureus and undecaprenyl diphosphate (B83284) synthase from E. coli, suggesting a potential antibacterial mechanism. In these simulations, the benzoxazinone moiety forms critical hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site.

Similarly, docking studies of 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one with Methionyl-tRNA Synthetase, a target for anticancer agents, have been performed to evaluate binding affinity. pjps.pk Another study focused on a compound containing a benzo nih.govpjps.pkoxazin-3(4H)-one moiety as a potential inhibitor of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. acs.org The results of such simulations are typically quantified by a docking score, which estimates the binding free energy, and a detailed analysis of the intermolecular interactions.

Table 1: Representative Molecular Docking Studies of Benzoxazinone Derivatives

| Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application | Reference |

|---|---|---|---|---|---|

| 2,3-substituted nih.govresearchgate.net benzooxazin-4-ones | Dihydrofolate reductase (3FYV) | Not Specified | Not Specified | Antibacterial | |

| 2,3-substituted nih.govresearchgate.net benzooxazin-4-ones | Undecaprenyl diphosphate synthase (4H2M) | Not Specified | Not Specified | Antibacterial | |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one | Methionyl-tRNA Synthetase (1PG2) | -76.04 | Not Specified | Anticancer | pjps.pk |

| Benzo nih.govpjps.pkoxazin-3(4H)-one derivative | Acetylcholinesterase | Not Specified | Not Specified | Anti-Alzheimer's | acs.org |

This table is illustrative of docking studies on the broader benzoxazinone class, providing a framework for potential studies on 2,6-dimethyl-4H-3,1-benzoxazin-4-one.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. These calculations can determine various molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

For the benzoxazinone scaffold, DFT calculations have been used to understand the mechanisms of its formation, suggesting that certain synthetic routes are thermodynamically favorable. nih.govacs.org The electronic properties derived from these calculations are critical for predicting how this compound might interact with biological macromolecules.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity for donation, often to an electron-accepting region of a biological target.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO relates to the ability to accept electrons. A lower LUMO energy suggests a greater ease of accepting electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Table 2: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance in Drug Design |

|---|---|

| HOMO Energy | Indicates electron-donating capability. |

| LUMO Energy | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity and stability. |

| Dipole Moment | Measures the polarity of the molecule, affecting solubility and membrane permeability. |

These parameters are foundational for building Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural or electronic features with its biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze conformational changes in both the ligand and the protein, and refine the understanding of the binding event.

In studies involving benzoxazinone derivatives, MD simulations have been performed to confirm the stability of the ligand within the active site of its target enzyme, such as acetylcholinesterase. nih.govacs.org Key metrics analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure. A stable RMSD for the ligand and protein backbone suggests the complex is in equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues around their average positions. High RMSF values in certain protein regions can indicate flexibility, which may be important for ligand binding or catalytic function.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time, highlighting the most persistent and important interactions for binding affinity.

These simulations provide a more realistic model of the biological environment and can validate the binding poses predicted by molecular docking, offering greater confidence in the predicted interaction.

Ligand-Based and Structure-Based Drug Design Principles

The development of new drugs based on the this compound scaffold can be approached using two primary computational strategies: structure-based and ligand-based design.

Structure-Based Drug Design (SBDD): This approach is applicable when the three-dimensional structure of the biological target is known, typically determined through X-ray crystallography or NMR spectroscopy. The molecular docking and MD simulations described above are core components of SBDD. pjps.pk By visualizing how a ligand like a benzoxazinone derivative fits into the target's binding site, chemists can rationally design modifications to improve potency and selectivity. For example, a study on 1,4-benzoxazin-3-ones as renin inhibitors utilized SBDD to optimize the sidechain that binds in a specific subsite of the enzyme, thereby improving oral bioavailability. nih.gov

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods are employed. These strategies rely on the knowledge of a set of molecules known to be active. By analyzing the common structural features of these active compounds, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for biological activity. Subsequently, databases of compounds, including novel benzoxazinone derivatives, can be screened virtually to find molecules that match the pharmacophore. Another LBDD method is QSAR, which builds a mathematical model relating the chemical properties of a series of compounds to their activities. nih.govnih.gov

Both approaches are complementary and have been successfully applied to the broader class of benzoxazines and benzoxazinones to design novel agents with potential anticancer, anti-inflammatory, and antimicrobial properties. nih.govmongoliajol.infoijnc.ir

Applications As Synthetic Precursors and Material Building Blocks

Utility in the Synthesis of Quinazolinone Frameworks

One of the most significant applications of 4H-3,1-benzoxazin-4-one derivatives, including the 2,6-dimethyl variant, is as a readily available precursor for the synthesis of quinazolinones. Quinazolinones are a critical class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with a wide array of biological activities.

The general synthetic strategy involves the reaction of the benzoxazinone (B8607429) intermediate with a primary amine. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon (C-4) of the benzoxazinone ring, leading to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate. Subsequent intramolecular cyclization, typically promoted by heat or acid/base catalysis, results in the formation of the stable, six-membered quinazolinone ring system.

For instance, studies have shown that reacting a benzoxazinone with primary amines like aniline (B41778) or benzylamine (B48309) can produce 2,3-disubstituted quinazolinones. cymitquimica.com The versatility of this method allows for the introduction of various substituents at the 2 and 3 positions of the quinazolinone core, depending on the structure of the starting benzoxazinone and the amine used in the reaction. cymitquimica.com The synthesis of quinazolinones is often achieved by first preparing the benzoxazinone intermediate from the corresponding anthranilic acid. cymitquimica.commpi.eu For example, N-acyl anthranilic acids can be cyclized using acetic anhydride (B1165640) to yield the benzoxazinone ring. cymitquimica.commpi.eu This benzoxazinone is then reacted with an amine or hydrazine (B178648) hydrate (B1144303) to yield the corresponding quinazolinone derivative. mpi.eu

The following table summarizes representative transformations of benzoxazinone cores into quinazolinone frameworks:

| Starting Benzoxazinone Derivative | Reagent | Resulting Quinazolinone Product | Reference |

| 2-Propyl-4H-3,1-benzoxazin-4-one | Primary Amines | 2,3-Disubstituted quinazolin-4(3H)-ones | mpi.eu |

| 6-Bromo-2-(3-chloropropyl)-4H-benzo[d] guidechem.comoxazin-4-one | Hydrazine Hydrate | 8-Bromo-1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one | mpi.eu |

| Substituted N-acyl anthranilic acids (via in-situ benzoxazinone formation) | Various Amines | Tricyclic 4(3H)-quinazolinone derivatives | mpi.eu |

Versatility in the Construction of Diverse Heterocyclic Compounds

Beyond their role in quinazolinone synthesis, 4H-3,1-benzoxazin-4-ones are recognized as privileged synthons for accessing a broader range of N,O-fused heterocyclic molecules. performanceadditives.us The reactivity of the benzoxazinone nucleus makes it a suitable starting point for constructing various chemical scaffolds found in natural products, agrochemicals, and materials science. performanceadditives.us

Modern synthetic methods have expanded the utility of benzoxazinones. For example, transition-metal-catalyzed reactions, such as those employing copper or palladium, have been developed for the synthesis of functionalized benzoxazinones, which can then be converted into other N-heterocycles. nih.gov These methods include the synthesis of 2-aminobenzoxazinones through the oxidative coupling of anthranilic acids and isocyanides. These derivatives serve as valuable intermediates for further molecular elaboration. The benzoxazinone structure can also undergo C-H activation strategies, allowing for regioselective functionalization at the ortho position, a transformation that is typically challenging. performanceadditives.us This opens pathways to novel, highly substituted heterocyclic systems.

Emerging Industrial Applications (e.g., Polymer Additives, UV Absorbers)

While specific industrial applications for 2,6-dimethyl-4H-3,1-benzoxazin-4-one are not detailed in the reviewed literature, the broader class of benzoxazinone compounds has found significant use as high-performance polymer additives, particularly as ultraviolet (UV) absorbers. uvabsorber.comuvabsorber.com These additives are critical for preventing the photo-oxidation of plastics, which can lead to degradation, discoloration, and loss of mechanical properties. amchro.com

A prominent example from this chemical class is 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) (CAS No. 18600-59-4), commercially known as UV-3638. uvabsorber.com This molecule demonstrates the utility of the benzoxazinone core in materials science. Benzoxazinone UV absorbers are noted for their strong absorption across the UV spectrum, especially in the UVA range (320-380 nm). uvabsorber.com They are particularly effective in polar engineering plastics that require high processing temperatures, such as polyethylene (B3416737) terephthalate (B1205515) (PET) and polycarbonate (PC). performanceadditives.usuvabsorber.com

The high thermal stability of these compounds is a key advantage, allowing them to be incorporated into polymers under demanding processing conditions without significant degradation. uvabsorber.com The mechanism of action involves the benzoxazinone structure absorbing harmful UV radiation and dissipating the energy as heat, thereby protecting the polymer matrix. amchro.com The bis-benzoxazinone structure of UV-3638 provides excellent durability and low volatility, making it suitable for long-term applications like PET bottles for food contact, electronic display films, and window films. performanceadditives.usuvabsorber.com

The properties of the representative benzoxazinone UV absorber, UV-3638, are summarized below:

| Property | Value / Description | Reference(s) |

| Chemical Name | 2,2'-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one) | cymitquimica.com |

| CAS Number | 18600-59-4 | performanceadditives.usuvabsorber.com |

| Molecular Formula | C₂₂H₁₂N₂O₄ | guidechem.com |

| Appearance | Off-white to light yellow crystalline powder | guidechem.comuvabsorber.com |

| Key Application | High-performance UV absorber | performanceadditives.us |

| Suitable Polymers | Polycarbonate (PC), Polyethylene Terephthalate (PET), Polyamides (Nylon), PBT, etc. | performanceadditives.usuvabsorber.com |

| Key Features | Strong broad-spectrum UV absorption, High thermal stability (TGA 10% > 371°C), Low volatility, Excellent compatibility with engineering plastics. | guidechem.comuvabsorber.com |

| Regulatory Status | FDA approved for food contact applications. | uvabsorber.com |

Future Research Directions for 2,6 Dimethyl 4h 3,1 Benzoxazin 4 One

Exploration of Novel and Sustainable Synthetic Pathways